molecular formula C10H10ClN B1353594 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 22217-78-3

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No. B1353594
CAS RN: 22217-78-3
M. Wt: 179.64 g/mol
InChI Key: RMQRHIVCPGFNHY-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” is a chemical compound with a pyrrole core structure. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene . The compound also contains a chlorophenyl group, which is a phenyl group (a version of benzene) that has a chlorine atom attached .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction . The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 4-chlorobenzoic acid can undergo esterification, hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .

Scientific Research Applications

Photoluminescent Materials

A study by Beyerlein and Tieke (2000) describes π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), which is closely related to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Synthesis of Anti-Inflammatory Drugs

Rádl et al. (2009) developed an efficient synthesis method for a compound structurally similar to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole, which is a key intermediate in the synthesis of licofelone, an anti-inflammatory drug (Rádl et al., 2009).

Antimycobacterial Agents

Biava et al. (2008) synthesized new derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, showing notable activity against Mycobacterium tuberculosis. These compounds are structurally related to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole and highlight its potential in antimicrobial research (Biava et al., 2008).

Corrosion Inhibition

Louroubi et al. (2019) reported the synthesis of a penta-substitued pyrrole derivative, including 4-(4-chlorophenyl) units, which showed effective inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition (Louroubi et al., 2019).

Molecular Docking and Antimicrobial Activity

Sivakumar et al. (2021explored the molecular structure, spectroscopic properties, and antimicrobial activity of a molecule structurally related to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Their research included molecular docking studies, indicating potential applications in drug design and antimicrobial therapy (Sivakumar et al., 2021).

Polymorphism in Crystal Structures

Research by Ramazani et al. (2019) on polymorphs of a compound similar to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole contributes to understanding polymorphism in molecular crystals, which is crucial for the development of pharmaceuticals and other materials (Ramazani et al., 2019).

Solar Cell Applications

A study by Wienk et al. (2008) on narrow-bandgap polymer solar cells using derivatives of diketopyrrolo-pyrrole, a compound similar to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole, highlights the potential applications of these materials in renewable energy technologies (Wienk et al., 2008).

Organic Thin Film Transistors

Guo, Sun, and Li (2014) demonstrated the use of pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, structurally similar to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole, in the construction of copolymers for organic thin film transistors, indicating its relevance in the field of electronics and semiconductors (Guo, Sun, & Li, 2014).

Safety And Hazards

The safety data sheet for a similar compound, 5-(4-Chlorophenyl)furfural, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQRHIVCPGFNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452082
Record name 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

CAS RN

22217-78-3
Record name 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kato, Y Suzuki, K Suzuki, R Haraguchi… - The Journal of …, 2018 - ACS Publications
The AgOAc/ThioClickFerrophos complex catalyzed conjugate additions and 1,3-dipolar cycloadditions of 3-methyl-4-nitro-5-styrylisoxazoles with 1-pyrroline-5-carboxylates and glycine …
Number of citations: 15 pubs.acs.org
H Araki, S Furuya, K Kanemoto… - The Journal of Organic …, 2023 - ACS Publications
The conjugated addition reaction of 1-pyrroline-5-carbonitrile to α-enones was effectively catalyzed by AgF/ThioClickFerrophos (TCF) in diethyl ether in the presence of 1,8-diazabicyclo[…
Number of citations: 5 pubs.acs.org
A Tada, S Watanabe, M Kimura, Y Tokoro… - Tetrahedron …, 2014 - Elsevier
The AgOAc/ThioClickFerrophos-complex catalyzed the 1,3-dipolar cycloaddition of 3,4-dihydropyrrole-2-carboxylates, a precursor of cyclic azomethine ylides, with N-substituted …
Number of citations: 18 www.sciencedirect.com
DG Kohler - 2018 - ideals.illinois.edu
Organic synthesis is the backbone of global chemical production. Agrochemicals, pharmaceuticals, materials, and fine chemicals are all accessed by organic synthesis, so the …
Number of citations: 0 www.ideals.illinois.edu
宇佐美薫 - 2019 - gifu-pu.repo.nii.ac.jp
有機合成化学の分野において, 結合形成反応は最も重要な反応群の一つである. 特に天然物や生体内物質の構造中に多く存在する炭素–炭素, 炭素–窒素, 炭素–酸素結合を望みの位置に構築する…
Number of citations: 5 gifu-pu.repo.nii.ac.jp

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